![molecular formula C19H20N2O5S B2869275 methyl 4-({4-[(cyclopropylcarbamoyl)methyl]phenyl}sulfamoyl)benzoate CAS No. 1396629-53-0](/img/structure/B2869275.png)
methyl 4-({4-[(cyclopropylcarbamoyl)methyl]phenyl}sulfamoyl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-(N-(4-(2-(cyclopropylamino)-2-oxoethyl)phenyl)sulfamoyl)benzoate is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzoate ester, a sulfamoyl group, and a cyclopropylamino moiety. Its multifaceted structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in medicinal chemistry and other scientific disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-({4-[(cyclopropylcarbamoyl)methyl]phenyl}sulfamoyl)benzoate typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Preparation of Methyl 4-(chlorosulfonyl)benzoate: This intermediate is synthesized by reacting methyl 4-hydroxybenzoate with chlorosulfonic acid in the presence of a suitable solvent like dichloromethane.
Formation of the Sulfamoyl Intermediate: The chlorosulfonyl intermediate is then reacted with 4-(2-(cyclopropylamino)-2-oxoethyl)aniline in the presence of a base such as pyridine to form the sulfamoyl intermediate.
Final Esterification: The sulfamoyl intermediate is then esterified using methanol and a catalyst like sulfuric acid to yield the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(N-(4-(2-(cyclopropylamino)-2-oxoethyl)phenyl)sulfamoyl)benzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride to reduce the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the sulfamoyl group, where nucleophiles like amines or thiols can replace the sulfonamide moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 4-(N-(4-(2-(cyclopropylamino)-2-oxoethyl)phenyl)sulfamoyl)benzoate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an inhibitor of enzymes like cytosolic phospholipase A2α, which is involved in inflammatory processes.
Biological Studies: The compound is used in molecular docking studies to understand its interaction with various biological targets.
Industrial Applications: It is used as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of methyl 4-({4-[(cyclopropylcarbamoyl)methyl]phenyl}sulfamoyl)benzoate involves its interaction with specific molecular targets. For instance, as an inhibitor of cytosolic phospholipase A2α, it binds to the enzyme’s active site, preventing the release of arachidonic acid from phospholipids. This inhibition reduces the production of pro-inflammatory eicosanoids, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
N-Substituted 4-sulfamoylbenzoic acid derivatives: These compounds share a similar sulfamoylbenzoic acid core but differ in their substituents, affecting their biological activity and chemical properties.
Phenylboronic Acid Derivatives: These compounds have a boronic acid moiety instead of the sulfamoyl group and are used in different applications such as enzyme inhibition and molecular recognition.
Uniqueness
Methyl 4-(N-(4-(2-(cyclopropylamino)-2-oxoethyl)phenyl)sulfamoyl)benzoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to inhibit cytosolic phospholipase A2α with high specificity makes it a valuable compound in medicinal chemistry research.
Properties
IUPAC Name |
methyl 4-[[4-[2-(cyclopropylamino)-2-oxoethyl]phenyl]sulfamoyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O5S/c1-26-19(23)14-4-10-17(11-5-14)27(24,25)21-16-6-2-13(3-7-16)12-18(22)20-15-8-9-15/h2-7,10-11,15,21H,8-9,12H2,1H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORPWKTXLASDGEQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)CC(=O)NC3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.